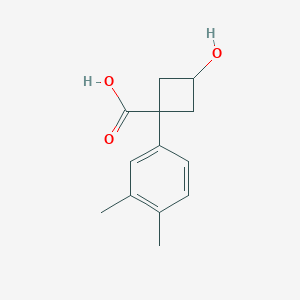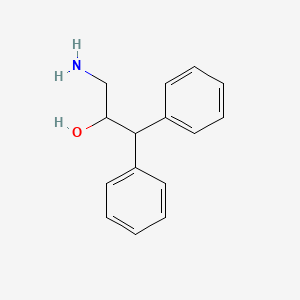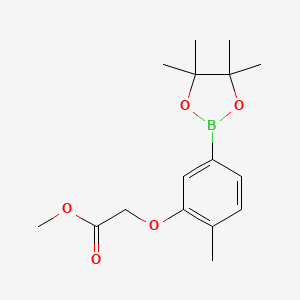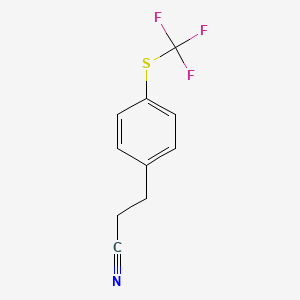
(4-(Trifluoromethylthio)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethylthio)phenyl)propanenitrile is an organic compound with the molecular formula C10H8F3NS and a molecular weight of 231.24 g/mol It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanenitrile group
Preparation Methods
The synthesis of (4-(Trifluoromethylthio)phenyl)propanenitrile typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with a suitable nitrile source under specific reaction conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the nitrile group to the aldehyde . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(4-(Trifluoromethylthio)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Scientific Research Applications
(4-(Trifluoromethylthio)phenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethylthio)phenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
(4-(Trifluoromethylthio)phenyl)propanenitrile can be compared with other compounds containing trifluoromethyl or trifluoromethylthio groups, such as:
4-(Trifluoromethyl)phenol: This compound has a similar trifluoromethyl group but lacks the nitrile functionality, making it less versatile in certain chemical reactions.
4-(Trifluoromethylthio)phenylacetic acid:
The unique combination of the trifluoromethylthio and nitrile groups in this compound provides it with distinct chemical properties and a wide range of applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C10H8F3NS |
|---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
3-[4-(trifluoromethylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NS/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2H2 |
InChI Key |
PQQCLFXQBNBBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


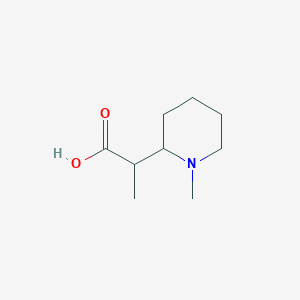
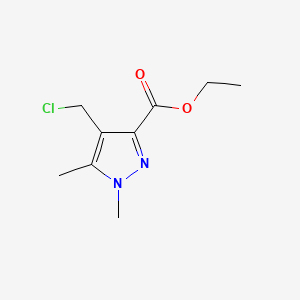
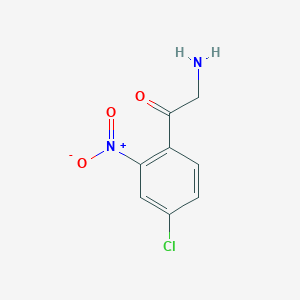



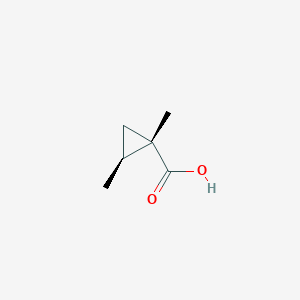

![6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one](/img/structure/B13592084.png)
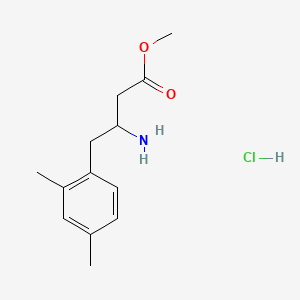
![N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
